2-Chloro-5-(pyridin-4-yl)oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
2-chloro-5-pyridin-4-yl-1,3-oxazole |
InChI |
InChI=1S/C8H5ClN2O/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H |
InChI Key |
NYRVRHYWGPDFDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(O2)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 5 Pyridin 4 Yl Oxazole and Analogous Architectures
Strategies for Oxazole (B20620) Core Assembly
The assembly of the oxazole ring can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.
The Robinson-Gabriel synthesis is a classical and robust method for oxazole formation, involving the intramolecular cyclization and subsequent dehydration of 2-acylamino-ketones. wikipedia.orgpharmaguideline.com A cyclodehydrating agent, such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, is typically required to facilitate the reaction. pharmaguideline.com
Modern variations have expanded the utility of this reaction. For instance, a one-pot, diversity-oriented approach combines a Friedel-Crafts reaction with the Robinson-Gabriel synthesis using an oxazolone (B7731731) template. wikipedia.orgresearchgate.netidexlab.com This method employs a combination of a Lewis acid like aluminum chloride for the Friedel-Crafts step and a strong acid like trifluoromethanesulfonic acid as the cyclodehydrating agent. wikipedia.orgresearchgate.net Another significant advancement is the Wipf and Miller modification, which allows for the synthesis of substituted oxazoles from readily available amino acid derivatives through the oxidation of β-keto amides followed by cyclodehydration. wikipedia.org
| Method | Precursor | Key Reagents | Notes |
| Classical Robinson-Gabriel | 2-Acylamino-ketone | H₂SO₄, POCl₃ | Traditional method for 2,5-disubstituted oxazoles. pharmaguideline.com |
| Friedel-Crafts/Robinson-Gabriel | Oxazolone, Aromatic Nucleophile | AlCl₃, Trifluoromethanesulfonic acid | One-pot synthesis for 2,4,5-trisubstituted oxazoles. researchgate.net |
| Wipf & Miller Modification | β-Keto Amides | Dess-Martin periodinane, PPh₃, I₂ | Useful for synthesizing oxazoles from amino acid derivatives. wikipedia.org |
Intermolecular [3+2] cycloaddition reactions represent a highly efficient and atom-economical strategy for constructing the five-membered oxazole ring. The van Leusen oxazole synthesis is a prominent example, allowing the preparation of 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC). nih.govmdpi.com The reaction proceeds through a base-mediated [3+2] cycloaddition, forming an oxazoline (B21484) intermediate which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole. nih.govmdpi.com This method is particularly valuable for synthesizing 5-aryl, 5-vinyl, and 5-heteroaryl oxazoles. nih.gov
More recent developments in this area include photoredox catalysis. A novel [3+2] cycloaddition/oxidative aromatization sequence has been developed using visible light to react 2H-azirines with aldehydes, providing a general route to 2,4,5-trisubstituted oxazoles under very mild conditions. acs.org
Transition metal catalysis offers powerful tools for oxazole synthesis, often proceeding under mild conditions with high efficiency. Copper(II) triflate (Cu(OTf)₂) has emerged as a particularly effective catalyst for several types of oxazole-forming reactions.
One notable method involves the Cu(OTf)₂-catalyzed coupling of α-diazoketones with amides. kfupm.edu.saorganic-chemistry.orgresearchgate.net This reaction is proposed to proceed through the formation of a copper carbenoid intermediate from the diazoketone, which then reacts with the amide, followed by cyclodehydration to yield 2,4-disubstituted oxazoles. kfupm.edu.saorganic-chemistry.org This approach avoids common side reactions like the Wolff rearrangement. organic-chemistry.org Another copper-catalyzed method is the oxidative cyclization of enamides, which can be mediated by Cu(OTf)₂ in the presence of an oxidant like (diacetoxyiodo)benzene (B116549). jetir.orgjetir.org This process facilitates the formation of the oxazole ring through vinylic C-H bond functionalization. organic-chemistry.org
| Catalyst System | Substrates | Product Type | Yield Range |
| Cu(OTf)₂ | α-Diazoketones, Amides | 2,4-Disubstituted Oxazoles | 75-87% organic-chemistry.org |
| Cu(OTf)₂, (Diacetoxyiodo)benzene | Enamides | Substituted Oxazoles | Excellent jetir.orgjetir.org |
| Co(III) | N-pivaloyloxyamides, Alkynes | 2,5-Disubstituted Oxazoles | Good to Excellent rsc.org |
Oxidative cyclization provides a direct route to oxazoles from acyclic precursors by forming a key C-O bond under oxidative conditions. These methods can be mediated by transition metals or hypervalent iodine reagents.
A copper(II)-catalyzed tandem oxidative cyclization of β-keto amides or enamides offers a mild and efficient pathway to polysubstituted oxazoles. organic-chemistry.org For example, enamides can undergo an intramolecular oxidative C-O bond formation, often using reagents like (diacetoxyiodo)benzene (PIDA) or oxygen as the terminal oxidant. jetir.orgacs.org This approach is advantageous as it can be performed free of heavy metals. acs.org A palladium-catalyzed and copper-mediated cascade oxidative cyclization has also been developed, which is thought to proceed through the sequential formation of C-N and C-O bonds. rsc.org
In line with the principles of sustainable chemistry, several green methodologies for oxazole synthesis have been developed to minimize hazardous waste, reduce energy consumption, and utilize safer solvents. ijpsonline.comresearchgate.netnih.gov These approaches often lead to improved reaction efficiency and higher yields compared to conventional methods. ijpsonline.comresearchgate.net
Key green synthetic techniques include:
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields, as demonstrated in microwave-assisted van Leusen syntheses. nih.govresearchgate.net
Ultrasound Sonochemistry : Ultrasound irradiation is another energy-efficient method that can enhance reaction rates and yields in the synthesis of oxazole and isoxazole (B147169) derivatives. ijpsonline.comnih.gov
Use of Ionic Liquids : Ionic liquids can serve as recyclable, non-volatile solvents, providing a greener alternative to traditional organic solvents in reactions like the one-pot van Leusen synthesis of 4,5-disubstituted oxazoles. nih.govijpsonline.com
Recyclable Catalysts : Employing catalysts like β-cyclodextrin in aqueous media offers a sustainable approach to reactions such as the van Leusen synthesis. tandfonline.com
Targeted Introduction of the Chloro Substituent and Pyridin-4-yl Moiety
The synthesis of the target compound, 2-Chloro-5-(pyridin-4-yl)oxazole, requires specific strategies for the regioselective introduction of both the pyridin-4-yl group at the C5 position and the chloro group at the C2 position.
Introduction of the Pyridin-4-yl Moiety: The 5-(pyridin-4-yl) substituent can be readily installed using the van Leusen oxazole synthesis. nih.gov By selecting pyridine-4-carboxaldehyde as the aldehyde component to react with TosMIC, the pyridin-4-yl group is directly incorporated at the C5 position of the resulting oxazole ring. Alternatively, palladium-catalyzed direct C-H arylation methods can be used to couple a pre-formed oxazole with a suitable pyridine-based aryl halide or triflate, offering high regioselectivity at the C5 position. organic-chemistry.org
Introduction of the Chloro Substituent: Introducing a chlorine atom at the C2 position can be challenging due to the relative reactivity of the oxazole ring. One potential strategy is the direct chlorination of a 5-(pyridin-4-yl)oxazole precursor. However, electrophilic substitution on the oxazole ring can be difficult. pharmaguideline.com A more viable approach may involve the chlorination of a precursor that is later cyclized. For instance, chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile has been shown to afford 2-aryl-5-chloro-1,3-oxazole-4-carboxamides. researchgate.net Another strategy involves a ring-opening chlorination of related heterocyclic systems, which could potentially be adapted for oxazoles. researchgate.netnih.gov Alternatively, building the ring from chlorinated starting materials, such as using a chlorinated nitrile in a Fischer oxazole synthesis, could be explored, although side reactions are possible. wikipedia.org
Halogenation Strategies at the C2 Position of Oxazoles
The introduction of a halogen, particularly chlorine, at the C2 position of the oxazole ring is a critical step in the synthesis of the target compound. The C2 position of the oxazole ring is the most electron-deficient and, therefore, susceptible to nucleophilic attack and deprotonation. pharmaguideline.com However, direct electrophilic halogenation is challenging due to the electron-withdrawing nature of the ring nitrogen and oxygen atoms. clockss.org
Strategies for C2 halogenation often involve a deprotonation-halogenation sequence. This is based on the differential acidity of the protons on the oxazole ring, with the C2 proton being the most acidic. thieme-connect.com Treatment of an oxazole with a strong base, such as an organolithium reagent, generates a 2-lithio-oxazole intermediate, which can then be quenched with an electrophilic halogen source like N-chlorosuccinimide (NCS) to install the chlorine atom at the C2 position. pharmaguideline.com
Alternative approaches can involve transition metal-catalyzed C-H activation. For instance, ruthenium and rhodium catalysts have been employed for the regioselective halogenation of 2-arylbenzo[d]oxazoles using N-halosuccinimides. rsc.orgresearchgate.net While not directly on the oxazole core itself, these methods demonstrate the potential for catalytic C-H functionalization to achieve selective halogenation on related heterocyclic systems.
It is important to note that the stability of the 2-lithiated intermediate can be a concern, as it may undergo ring-opening to form an isocyanide. pharmaguideline.com Careful control of reaction conditions, such as temperature and the choice of base, is crucial to favor the desired halogenation pathway.
Construction of the C5-Pyridin-4-yl Linkage
The formation of the bond between the C5 position of the oxazole and the C4 position of the pyridine (B92270) ring is another key synthetic challenge. Several modern catalytic methods are available for this transformation.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.govnih.govmdpi.commit.eduorganic-chemistry.org In the context of synthesizing this compound, this would typically involve the reaction of a 2-chloro-5-halooxazole (e.g., 2-chloro-5-bromooxazole) with pyridine-4-boronic acid in the presence of a palladium catalyst and a base.
The general catalytic cycle for the Suzuki-Miyaura coupling involves:
Oxidative Addition: The active Pd(0) catalyst reacts with the 5-halooxazole to form a Pd(II) intermediate.
Transmetalation: The boronic acid, activated by the base, transfers the pyridinyl group to the palladium center.
Reductive Elimination: The desired C-C bond is formed, yielding the 5-(pyridin-4-yl)oxazole product and regenerating the Pd(0) catalyst.
The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields and preventing side reactions. For instance, the use of specialized phosphine (B1218219) ligands can enhance the efficiency of the coupling, particularly with challenging substrates. organic-chemistry.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/DCM/MeOH | 48 |
| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 25-76 |
Data compiled from various sources. nih.govorganic-chemistry.orgguidechem.com
Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. manchester.ac.ukacs.orgnih.gov In this approach, a 2-chlorooxazole (B1317313) could be directly coupled with pyridine at the C4 position.
Palladium catalysis is commonly employed for direct arylation. nih.govresearchgate.net The reaction typically proceeds via a C-H activation mechanism at the C5 position of the oxazole. A palladium catalyst, often in the presence of a ligand and an oxidant, facilitates the cleavage of the C-H bond and subsequent coupling with the pyridine derivative.
For example, direct arylation of isoxazoles at the 5-position has been achieved using a palladium catalyst with aryl iodides. nih.govresearchgate.net Similarly, direct arylation of oxazoles at the C2 position has been reported. manchester.ac.uk These precedents suggest that a similar strategy could be developed for the C5-arylation of 2-chlorooxazoles with pyridine derivatives.
Table 2: Examples of Direct C-H Arylation of Heterocycles
| Heterocycle | Arylating Agent | Catalyst System | Position Functionalized |
|---|---|---|---|
| Isoxazoles | Aryl iodides | PdCl₂(MeCN)₂ / DPPBz / AgF | C5 |
| 1,2,3-Triazoles | Aryl bromides | Pd catalyst / Bu₄NAc | C5 |
Data compiled from various sources. nih.govresearchgate.netresearchgate.net
Multi-Component Reactions for Concurrent Scaffold and Substituent Assembly
Multi-component reactions (MCRs) offer a highly efficient approach to complex molecule synthesis by combining three or more starting materials in a single pot. acs.orgrsc.orgresearchgate.netacs.org For the synthesis of this compound, an MCR could potentially assemble the oxazole ring and install the desired substituents in a convergent manner.
One well-known MCR for oxazole synthesis is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC). nih.gov A hypothetical MCR for the target molecule could involve the reaction of a pyridine-4-carboxaldehyde derivative, a source of the C2-chloro functionality, and an isocyanide component.
Acid-promoted multicomponent tandem cyclizations have also been developed for the synthesis of fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and C-nucleophiles. acs.org This demonstrates the potential for MCRs to rapidly generate diverse oxazole structures.
Palladium-Catalyzed Synthetic Routes to Pyridyl-Oxazoles
Palladium catalysis is a versatile tool that can be applied to various stages of pyridyl-oxazole synthesis. organic-chemistry.orgrsc.orgnih.govrsc.orgacs.orgacs.org Beyond the cross-coupling and direct arylation methods discussed above, palladium catalysts can facilitate the construction of the oxazole ring itself.
For instance, a palladium-catalyzed method for synthesizing oxazole derivatives from simple amides and ketones has been reported. organic-chemistry.org This process involves sequential C-N and C-O bond formations in a one-pot reaction. A similar strategy could be envisioned where a pyridine-containing amide or ketone is used as a starting material to directly generate a pyridyl-substituted oxazole.
Furthermore, palladium-catalyzed oxidative cyclization reactions have been developed for the synthesis of trisubstituted oxazoles. rsc.orgnih.gov These reactions often proceed through a cascade of C-N and C-O bond formations.
Mechanistic Elucidation of Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For the palladium-catalyzed reactions discussed, the mechanisms generally involve a series of well-defined steps:
Oxidative Addition: The Pd(0) catalyst inserts into a carbon-halogen or carbon-pseudohalogen bond.
C-H Activation/Transmetalation: In direct arylation, the palladium intermediate activates a C-H bond. In cross-coupling, a transmetalation step occurs with an organometallic reagent.
Reductive Elimination: The final C-C bond is formed, and the Pd(0) catalyst is regenerated.
In the case of C-H activation, deuterium-labeling experiments can help determine if C-H bond cleavage is the rate-determining step. rsc.org For multi-component reactions, the mechanism often involves a cascade of condensation, cyclization, and dehydration steps. For example, the Robinson-Gabriel synthesis of oxazoles involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com
Investigation of Reaction Intermediates
The formation of the oxazole ring in compounds like this compound proceeds through several key reaction intermediates, depending on the chosen synthetic route. Two of the most established methods for creating 5-substituted oxazoles are the van Leusen and Robinson-Gabriel syntheses, each with distinct intermediate species.
In the van Leusen oxazole synthesis , the reaction typically involves an aldehyde (in this case, pyridine-4-carboxaldehyde) and tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govorganic-chemistry.org The mechanism proceeds through a critical oxazoline intermediate . nih.govorganic-chemistry.orgijpsonline.comwikipedia.org The process begins with the deprotonation of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting adduct undergoes an intramolecular cyclization, forming the five-membered oxazoline ring. nih.govwikipedia.org This intermediate is transient and is subsequently converted to the final oxazole product through the elimination of p-toluenesulfinic acid (TosH). nih.gov
Alternatively, the Robinson-Gabriel synthesis and related methods utilize a 2-acylamino-ketone as the starting material. ijpsonline.comwikipedia.org The key transformation involves an acid-catalyzed intramolecular cyclization and dehydration. The reaction is initiated by the protonation of the keto or amide carbonyl group, which facilitates a nucleophilic attack by the amide oxygen onto the activated ketone. ijpsonline.com This cyclization step forms a hydroxylated oxazoline-type intermediate. Subsequent dehydration, driven by the acidic conditions and often requiring a strong dehydrating agent like sulfuric acid or phosphorus oxychloride, leads to the formation of the aromatic oxazole ring. wikipedia.orgpharmaguideline.com
For pathways involving the reaction of α-haloketones with amides, such as the Bredereck reaction, an initial nucleophilic substitution forms an α-acylamino ketone, which can then proceed through intermediates similar to those in the Robinson-Gabriel synthesis to achieve cyclodehydration. ijpsonline.com
Kinetic Studies of Key Transformation Steps
While specific kinetic data for the synthesis of this compound is not extensively published, kinetic studies of analogous oxazole formations focus on several rate-determining steps. Understanding the factors that influence the speed of these transformations is crucial for optimizing the reaction.
In the van Leusen synthesis, key transformation steps amenable to kinetic analysis include:
Deprotonation of TosMIC : The rate of this initial step is dependent on the strength of the base used and the acidity of the α-protons on the TosMIC molecule. wikipedia.orgorganic-chemistry.org
Nucleophilic addition to the aldehyde : The electrophilicity of the aldehyde's carbonyl carbon significantly influences this step. Electron-withdrawing groups on the aldehyde can accelerate the reaction.
Intramolecular cyclization : The formation of the oxazoline intermediate is a crucial ring-closing step whose rate depends on the proximity and reactivity of the involved functional groups. wikipedia.org
Elimination of the tosyl group : The final conversion of the oxazoline intermediate to the oxazole is a base-promoted elimination reaction. The nature of the leaving group and the stability of the forming aromatic ring are key factors. organic-chemistry.org
For Robinson-Gabriel type syntheses, the primary kinetic checkpoints are:
Intramolecular cyclization : This step is often the rate-limiting transformation. The reaction rate is highly dependent on the concentration of the acid catalyst and the nucleophilicity of the amide oxygen.
Dehydration : The elimination of a water molecule from the hydroxylated intermediate to form the aromatic ring is heavily influenced by the efficiency of the dehydrating agent and the reaction temperature. wikipedia.org
Optimization of Reaction Parameters and Yield Enhancement Strategies
Maximizing the yield of this compound and related compounds involves the careful optimization of several reaction parameters, including catalysts, solvents, temperature, and the choice of reagents.
Catalysts and Reagents: The choice of catalyst and dehydrating agent is critical, particularly in Robinson-Gabriel and related syntheses. While classical methods used reagents like concentrated sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃), modern approaches have identified more efficient alternatives. ijpsonline.com Trifluoromethanesulfonic acid and trifluoroacetic anhydride (B1165640) have been shown to be effective cyclodehydrating agents. wikipedia.org In other synthetic routes, catalysts such as copper(II) triflate or silver triflate (AgOTF) have been used to promote the necessary cyclization reactions. ijpsonline.comorganic-chemistry.org
Solvent Selection: The reaction solvent can significantly impact yield. While traditional organic solvents are common, research has shown that the use of ionic liquids can lead to higher product yields. ijpsonline.com Furthermore, certain ionic liquids can be recycled and reused multiple times without a significant loss in efficacy, offering a greener and more economical approach. ijpsonline.com
Temperature and Reaction Time: Temperature control is a crucial factor. For instance, in some iodine-catalyzed decarboxylative cyclizations to form oxazoles, adjusting the temperature profile—such as running the reaction at room temperature for a period before heating—has been shown to improve yields. Microwave-assisted synthesis has also emerged as a powerful technique. nih.gov The use of microwave irradiation can dramatically reduce reaction times and, in many cases, increase the final product yield. nih.govijpsonline.com
The following table summarizes key optimization strategies for the synthesis of analogous 5-aryloxazole structures.
| Parameter | Condition/Reagent | Effect on Synthesis | Reference |
|---|---|---|---|
| Catalyst | Silver Triflate (AgOTF) | Promotes cyclization of haloketones and arylamides. | ijpsonline.com |
| Catalyst | Copper(II) Triflate | Enables coupling of α-diazoketones with amides. | organic-chemistry.org |
| Dehydrating Agent | Trifluoromethanesulfonic acid | Effective for Robinson-Gabriel cyclodehydration. | wikipedia.org |
| Solvent | Ionic Liquids (e.g., [bmim]Br) | Can increase yield and allow for catalyst/solvent recycling. | ijpsonline.com |
| Energy Source | Microwave Irradiation | Reduces reaction time and can improve yields. | nih.govijpsonline.com |
| Base (van Leusen) | Potassium Carbonate (K₂CO₃) | Commonly used base for the deprotonation of TosMIC. | nih.gov |
Chemical Reactivity and Derivatization of 2 Chloro 5 Pyridin 4 Yl Oxazole
Nucleophilic Substitution Reactions at the C2-Chloro Position
The chlorine atom at the C2 position of the oxazole (B20620) ring is susceptible to nucleophilic attack, a common reaction pathway for 2-halooxazoles. pharmaguideline.com This reactivity allows for the introduction of a wide range of functional groups, making it a valuable handle for chemical derivatization.
Replacement by Oxygen-Containing Nucleophiles
The displacement of the C2-chloro group by oxygen-based nucleophiles, such as alcohols and phenols, provides a straightforward route to 2-alkoxy- and 2-aryloxy-5-(pyridin-4-yl)oxazoles. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity. The specific conditions, including the choice of solvent and temperature, can be optimized to achieve high yields of the desired ether products.
Replacement by Nitrogen-Containing Nucleophiles
Nitrogen nucleophiles, including primary and secondary amines, readily displace the chloride at the C2 position to form 2-amino-5-(pyridin-4-yl)oxazole derivatives. These reactions are of particular importance in the synthesis of compounds with potential biological activity. For instance, the reaction of 2-chloro-4,5-dihydroimidazole with various N-nucleophiles has been studied, highlighting the utility of this reaction type in generating diverse molecular scaffolds. nih.govresearchgate.net The reaction conditions can be tailored to accommodate a wide variety of amines, from simple alkylamines to more complex heterocyclic amines. nih.gov
Replacement by Sulfur-Containing Nucleophiles
Thiols and other sulfur-containing nucleophiles can also effectively replace the C2-chloro substituent. researchgate.net This reaction leads to the formation of 2-thioether derivatives of 5-(pyridin-4-yl)oxazole. These sulfur-containing compounds are valuable intermediates and have been incorporated into various molecular structures.
Electrophilic Aromatic Substitution on the Pyridin-4-yl and Oxazole Rings
The pyridin-4-yl and oxazole rings of 2-Chloro-5-(pyridin-4-yl)oxazole exhibit different reactivities towards electrophilic aromatic substitution. The pyridine (B92270) ring, being electron-deficient, is generally less reactive towards electrophiles than the oxazole ring. However, the presence of the oxazole substituent can influence the regioselectivity of substitution on the pyridine ring.
The oxazole ring itself is more susceptible to electrophilic attack, particularly when activated by electron-donating groups. pharmaguideline.comclockss.org However, in the case of this compound, the electron-withdrawing nature of the chloro group at the C2 position and the pyridin-4-yl group at the C5 position deactivates the oxazole ring towards electrophilic substitution. Therefore, forcing conditions are often required for such reactions to proceed.
Cross-Coupling Reactions Involving the Halogen and Pyridyl Moieties
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of complex molecules. The chloro and pyridyl groups in this compound provide two potential sites for such transformations.
C-C Bond Formation (e.g., Suzuki, Stille, Negishi, Heck Couplings)
The C2-chloro group is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Suzuki Coupling: This reaction involves the coupling of the chloro-substituted oxazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method has been widely used for the synthesis of biaryl and heteroaryl compounds. nih.govnih.gov The choice of ligand for the palladium catalyst can be crucial for achieving high yields and selectivities. nih.gov
Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. thieme-connect.comnih.govnih.gov It offers a broad substrate scope and is tolerant of many functional groups. Studies on the Stille coupling of related oxazole systems have demonstrated its utility in forming C-C bonds at various positions on the oxazole ring. thieme-connect.comnih.gov
Negishi Coupling: In the Negishi coupling, an organozinc reagent is used to couple with the halide. This reaction is known for its high reactivity and ability to form C-C bonds with a wide range of carbon nucleophiles, including alkyl, aryl, and vinyl groups. nih.gov
Heck Coupling: While less common for chloroarenes compared to bromo or iodoarenes, the Heck reaction, which couples the halide with an alkene, can still be a viable method under specific catalytic conditions.
The pyridyl moiety can also participate in cross-coupling reactions, although this typically requires activation, for example, through N-oxide formation or by using specific catalytic systems that can activate C-H bonds.
C-N Bond Formation (e.g., Buchwald-Hartwig Amination)
The chlorine atom at the C-2 position of the oxazole ring is a key functional handle for introducing nitrogen-based nucleophiles via cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds. acs.org This reaction is of paramount importance for synthesizing arylamines, which are prevalent in medicinal chemistry and materials science. acs.org
The general catalytic cycle for the Buchwald-Hartwig reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide (in this case, this compound), followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wuxiapptec.com The reactivity of the aryl halide is a critical factor, with the general trend being Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl. wuxiapptec.com
For a heteroaryl chloride like this compound, successful coupling requires carefully optimized conditions. The choice of ligand is crucial; bulky, electron-rich biaryl monophosphine ligands are known to be highly effective for the coupling of challenging substrates like heteroaryl chlorides. wuxiapptec.comunistra.fr Modern palladium precatalysts, such as the G3 and G4 Buchwald precatalysts, offer high stability and efficiency, often allowing for lower catalyst loadings and milder reaction conditions. sigmaaldrich.com The selection of a suitable base, such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or weaker inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄), is also vital for the reaction's success. wuxiapptec.com
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Heteroaryl Chlorides
| Component | Example | Purpose/Function | Citation |
|---|---|---|---|
| Pd Precatalyst | G3 or G4 Buchwald Precatalysts | Provides a stable, active source of Pd(0) for the catalytic cycle. | sigmaaldrich.com |
| Ligand | t-BuXPhos, SPhos, XPhos | Bulky, electron-rich phosphine (B1218219) that facilitates oxidative addition and reductive elimination. | unistra.fr |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Deprotonates the amine nucleophile in the catalytic cycle. | wuxiapptec.com |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvent to facilitate the reaction. | wuxiapptec.com |
| Temperature | 40-110 °C | Provides thermal energy to overcome activation barriers. | wuxiapptec.com |
Redox Chemistry of the Oxazole and Pyridine Rings
The presence of two distinct heterocyclic rings, oxazole and pyridine, endows this compound with complex redox behavior. Both rings can undergo oxidation and reduction, often leading to different products depending on the reagents and conditions employed.
The oxazole ring is generally susceptible to oxidation, which can lead to ring cleavage. tandfonline.comsemanticscholar.org Oxidation often occurs at the C-4 or C-5 position. For some 2,4,5-trisubstituted oxazoles, oxidative cleavage using a dual-reagent system of a peroxide like m-Chloroperbenzoic acid (m-CPBA) and an oxochromium(VI) species can yield imides and triacylamines. nih.gov This suggests a potential pathway for the degradation or functionalization of the oxazole core in the title compound.
The pyridine ring contains a nitrogen atom that can be readily oxidized to a pyridine N-oxide. Reagents such as Oxone have been shown to effectively oxidize tertiary amines in heterocyclic systems to their corresponding N-oxides. researchgate.net This transformation can alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions.
Table 2: Potential Oxidation Reactions of this compound
| Ring System | Reagent(s) | Potential Product(s) | Citation |
|---|---|---|---|
| Oxazole Ring | m-CPBA / BPCC | Ring-cleaved products (e.g., imides) | nih.gov |
| Pyridine Ring | Oxone, m-CPBA | 2-Chloro-5-(1-oxido-pyridin-1-ium-4-yl)oxazole (Pyridine N-oxide) | researchgate.net |
Reduction of the oxazole ring can proceed through different pathways. Catalytic reduction, for instance using a nickel-aluminum alloy in aqueous potassium hydroxide, can lead to ring opening. semanticscholar.org Alternatively, electrochemical reduction in protic solvents has been shown to occur at the C-2 position of the oxazole ring. semanticscholar.org
The pyridine ring can also be reduced under various conditions. Catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, can reduce the aromatic pyridine ring to a saturated piperidine (B6355638) ring. This transformation would significantly alter the compound's structure and basicity.
Table 3: Potential Reduction Reactions of this compound
| Ring System | Reagent(s)/Method | Potential Product(s) | Citation |
|---|---|---|---|
| Oxazole Ring | Ni/Al alloy, aq. KOH | Ring-opened products | semanticscholar.org |
| Oxazole Ring | Electrochemical Reduction | Reduction at C-2 | semanticscholar.org |
| Pyridine Ring | H₂, Pd/C or PtO₂ | 2-Chloro-5-(piperidin-4-yl)oxazole |
Ring-Opening and Rearrangement Reactions
The oxazole ring, a five-membered heterocycle, can participate in various ring-opening and rearrangement reactions, often triggered by heat, light, or chemical reagents. As mentioned, reductive conditions can lead to the cleavage of the oxazole ring. semanticscholar.org
Furthermore, oxazoles can undergo rearrangements to form other heterocyclic structures. For example, the reaction of certain oxadiazoles (B1248032) (a related azole) with bidentate nucleophiles like hydrazine (B178648) can proceed through an ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) mechanism. researchgate.net This type of reaction involves the initial attack of the nucleophile on the heterocyclic ring, followed by cleavage of an internal bond and subsequent intramolecular cyclization to form a new ring system. While not directly demonstrated for this compound, this highlights a potential reactivity pathway.
Thermal isomerization is another route for rearrangement. Studies on 5-(2H-azirin-2-yl)oxazoles have shown that they can undergo thermal rearrangement to form fused 4H-pyrrolo[2,3-d]oxazoles. nih.govmdpi.com This process involves the transformation of the azirine ring and subsequent interaction with the oxazole moiety, showcasing the potential for the oxazole system to undergo complex, atom-economical transformations under thermal stress. nih.gov
Conversion to Other Heterocyclic Systems
The oxazole moiety within this compound can serve as a synthon for the construction of more complex heterocyclic systems.
One notable transformation is the Diels-Alder reaction, where the oxazole can function as a diene. When reacted with a suitable dienophile, this cycloaddition reaction typically results in the formation of a pyridine derivative after the initial adduct undergoes a retro-Diels-Alder-type fragmentation to lose water or another small molecule. semanticscholar.org
Additionally, the oxazole ring can be used as a foundation to build fused heterocyclic systems. For instance, functionalized 5-aminooxazoles can be used as precursors to synthesize oxazolo[5,4-d]pyrimidines. nih.gov This involves the construction of a pyrimidine (B1678525) ring onto the existing oxazole framework, demonstrating the utility of the oxazole as a scaffold in synthetic chemistry. nih.gov The ANRORC mechanism described previously is another pathway that can lead to the conversion of the oxazole into different five- or six-membered heterocycles, such as triazoles or triazines, depending on the nucleophile used. researchgate.net
Table 4: Methods for Conversion to Other Heterocyclic Systems
| Reaction Type | Reagent(s) | Resulting Heterocycle | Citation |
|---|---|---|---|
| Diels-Alder Reaction | Olefinic Dienophile | Pyridine derivatives | semanticscholar.org |
| Fused Ring Synthesis | Orthoformates, Amines | Oxazolo[5,4-d]pyrimidines | nih.gov |
| ANRORC Rearrangement | Hydrazine | Triazole derivatives | researchgate.net |
Structure Activity Relationship Sar Investigations of 2 Chloro 5 Pyridin 4 Yl Oxazole and Its Analogues
Systematic Modification of the Oxazole (B20620) Core Substituents
The oxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms, which can engage in various non-covalent interactions with biological targets like enzymes and receptors. semanticscholar.org The acidity of the hydrogen atoms on the oxazole ring is in the order of C2 > C5 > C4. semanticscholar.org Modifications at these positions can significantly impact the biological profile of the molecule.
Research into oxazole derivatives has shown that the substituents on the oxazole core play a crucial role in determining their biological activity. For instance, in a series of oxazole compounds, the introduction of a benzyl (B1604629) 2-phenyloxazole-4-carboxylate was found to possess significant activity against M. tuberculosis. researchgate.net This highlights the importance of the substituent at the C4 and C2 positions of the oxazole ring.
Table 1: Effect of Oxazole Core Substituents on Biological Activity
| Compound | C2-Substituent | C4-Substituent | C5-Substituent | Observed Biological Activity |
|---|---|---|---|---|
| A | Chloro | Hydrogen | Pyridin-4-yl | Baseline Activity |
| B | Amino | Hydrogen | Pyridin-4-yl | Altered Potency/Selectivity |
| C | Chloro | Phenyl | Pyridin-4-yl | Potential for Increased Activity |
| D | Chloro | Hydrogen | Substituted Phenyl | Modulation of Lipophilicity and Activity |
This table is illustrative and based on general principles of medicinal chemistry. Specific data would require targeted synthesis and biological evaluation.
Impact of the Pyridin-4-yl Moiety on Biological Activity
The pyridine (B92270) ring, a bioisostere of the benzene (B151609) ring, is a common feature in many pharmaceuticals due to its favorable pharmacokinetic properties and ability to form hydrogen bonds. frontiersin.org The presence and orientation of the pyridine ring in 2-chloro-5-(pyridin-4-yl)oxazole are critical determinants of its biological activity. frontiersin.orgnih.gov
Studies on similar heterocyclic compounds have shown that positional isomerism can dramatically alter biological activity. For example, in a series of imidazo[4,5-b]pyridines, the substitution pattern on the pyridine nucleus was a key factor in their antiproliferative activity. mdpi.com It is therefore expected that the pyridin-4-yl isomer of the title compound will exhibit a distinct biological profile compared to its pyridin-2-yl and pyridin-3-yl counterparts. The pyridin-4-yl moiety allows for a more linear geometry, which might be optimal for fitting into a specific binding pocket.
For instance, the introduction of a fluorine atom, an EWG, to a pyridine ring has been shown to enhance antibacterial activity, possibly by reducing the electron cloud density of the ring and improving target binding or cell penetration. frontiersin.org Conversely, EDGs like methyl groups can also significantly affect bacterial activity, with their orientation playing a key role. nih.gov Research on imidazo-fused pyridines has indicated that EDGs attached to the imidazole (B134444) ring could reduce cytotoxicity and enhance antibacterial functionality. nih.gov
Table 2: Influence of Pyridine Ring Modifications on Biological Activity
| Compound | Pyridine Isomer | Substituent on Pyridine Ring | Predicted Effect on Biological Activity |
|---|---|---|---|
| E | Pyridin-4-yl | None | Baseline Activity |
| F | Pyridin-2-yl | None | Altered spatial arrangement, potential change in selectivity |
| G | Pyridin-3-yl | None | Different hydrogen bonding capabilities |
| H | Pyridin-4-yl | 2-Fluoro (EWG) | Potential for enhanced activity |
| I | Pyridin-4-yl | 3-Methyl (EDG) | Modulation of basicity and steric interactions |
This table is illustrative and based on general principles of medicinal chemistry and findings from related compound series.
Influence of the Chloro Substituent on Biological Potency and Selectivity
The chloro substituent at the C2 position of the oxazole ring is a key feature of the title compound. Halogen atoms, particularly chlorine, are often incorporated into bioactive molecules to enhance their properties. researchgate.neteurochlor.org The presence of a chlorine atom can increase lipophilicity, which may improve membrane permeability, and it can also participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding. researchgate.net
The introduction of a chlorine atom can substantially improve the intrinsic biological activity of a molecule, and in some cases, its presence is crucial for significant activity. researchgate.neteurochlor.org However, in other instances, chlorination can diminish or abolish biological activity. researchgate.neteurochlor.org
Replacing the chloro group with other halogens like bromine or iodine can systematically probe the effect of size, polarizability, and halogen bond strength on biological activity. Generally, the trend in halogen bond strength is I > Br > Cl > F.
In a study of imidazo[4,5-b]pyridines, a derivative substituted with bromine on the pyridine nucleus showed moderate activity against E. coli and pronounced antiproliferative activity. mdpi.com This suggests that heavier halogens can be well-tolerated and may even enhance activity in certain contexts.
Substituting the chloro group with other functional groups, such as amino, methoxy, or cyano groups, can provide further insights into the SAR. These groups introduce different electronic and steric properties, as well as hydrogen bonding capabilities. For example, replacing the chloro group with an amino group would introduce a hydrogen bond donor, which could lead to new interactions with the biological target.
Table 3: Impact of C2-Substituent Modification on Biological Potency
| Compound | C2-Substituent | Expected Impact on Lipophilicity | Potential for Altered Biological Activity |
|---|---|---|---|
| J | Chloro | Increased | Baseline Potency |
| K | Bromo | Further Increased | Potential for enhanced potency due to size and polarizability |
| L | Iodo | Significantly Increased | May offer strongest halogen bonding, but steric hindrance is a possibility |
| M | Amino | Decreased | Introduction of hydrogen bond donor, potential for new interactions |
| N | Methoxy | Similar to Chloro | Altered electronic and steric profile |
This table is illustrative and based on established principles of medicinal chemistry.
Conformational Landscape and its Correlation with Bioactivity
Computational studies on analogous systems, such as 5-(pyridyl)-1,3,4-oxadiazoles, provide valuable insights into the conformational preferences of the pyridinyl-heterocycle linkage. nih.gov Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) calculations on these related structures have been used to investigate the internal rotation of the pyridine fragment. nih.gov These studies reveal the energy barriers associated with the rotation, indicating the likelihood of different conformations. For 5-(4'-pyridyl)-1,3,4-oxadiazole-2-thione, a close analog of the core scaffold of this compound, the rotational barrier of the pyridine ring provides an estimation of the energy required to move from a planar to a non-planar conformation. This energy barrier is a key factor in determining the conformational distribution of the molecule population at physiological temperatures.
The dihedral angle between the pyridinyl and oxazole rings is a key parameter defining the conformational landscape. A planar conformation, where the dihedral angle is close to 0° or 180°, can maximize π-π stacking interactions, which may be crucial for binding to certain biological targets. Conversely, a non-planar or twisted conformation might be required to fit into a specific binding pocket of an enzyme or receptor.
The interplay between the conformational energy of this compound and its binding affinity to a biological target is therefore a central aspect of its structure-activity relationship. While specific experimental data on the conformational landscape of this compound is not extensively documented in public literature, the following table illustrates a hypothetical correlation based on computational studies of analogous structures, demonstrating how varying dihedral angles can influence bioactivity.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Postulated Bioactivity (e.g., IC₅₀ in µM) |
| 0 (Planar) | 0.0 | 5.2 |
| 30 | 1.5 | 12.8 |
| 60 | 3.5 | 35.1 |
| 90 (Perpendicular) | 5.0 | >100 |
This table is illustrative and based on general principles observed in computational studies of similar heterocyclic systems. The bioactivity values are hypothetical and serve to demonstrate the concept.
Computational and Theoretical Chemistry Studies
In Silico Assessment of Mechanism of Action
Computational, or in silico, methodologies are pivotal in modern drug discovery and development, offering predictive insights into the potential biological activities and mechanisms of action of novel chemical entities. These theoretical studies can guide experimental work by identifying likely macromolecular targets and elucidating the molecular interactions that underpin a compound's effects. However, a comprehensive review of the scientific literature reveals a notable absence of specific in silico studies, such as molecular docking, quantitative structure-activity relationship (QSAR) analyses, or target prediction simulations, for the chemical compound 2-Chloro-5-(pyridin-4-yl)oxazole .
While direct computational data for this specific molecule is not publicly available, the broader landscape of research on structurally related oxazole (B20620), pyridine (B92270), and chlorophenyl derivatives provides a framework for how such an assessment might be approached. Typically, the in silico evaluation of a compound like this compound would involve a multi-step process.
Initially, researchers might employ target prediction algorithms. These programs screen the compound's structure against databases of known protein binding sites to generate a ranked list of potential biological targets. This approach leverages the principle of chemical similarity, suggesting that molecules with comparable structural features may interact with similar proteins.
Following target identification, molecular docking simulations would be a logical next step. This technique models the interaction between the small molecule (ligand) and the three-dimensional structure of a potential protein target. The goal is to predict the preferred binding orientation and affinity of the compound within the protein's active or allosteric sites. The output of these simulations often includes a "docking score" or an estimated binding energy, which provides a qualitative measure of the interaction's strength. For instance, studies on other pyridinyl-oxadiazole derivatives have explored their binding to targets like the colchicine (B1669291) binding site of tubulin, a key protein in cell division and a common target for anticancer agents. nih.gov Similarly, research on other chloro-substituted heterocyclic compounds has investigated their potential as inhibitors of enzymes like epidermal growth factor receptor (EGFR) kinase. nih.gov
A detailed molecular docking study would typically yield data on the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, all of which contribute to the stability of the ligand-protein complex. For example, in studies of oxazolo[5,4-d]pyrimidines, researchers have identified key hydrogen bonds with residues such as Glu885 and Cys919 in the hinge region of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov
The table below illustrates the kind of data that would be generated from a hypothetical molecular docking study of This compound against a putative protein target, based on methodologies seen in the study of analogous compounds.
Table 1: Hypothetical Molecular Docking Results for this compound
| Putative Protein Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Epidermal Growth Factor Receptor (EGFR) | -8.5 | Leu718, Val726, Ala743, Met793 | Hydrophobic |
| Thr790, Thr854 | Hydrogen Bond | ||
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -7.9 | Cys919, Asp1046 | Hydrogen Bond |
| Val848, Leu889, Ile1025 | Hydrophobic | ||
| Tubulin (Colchicine Binding Site) | -7.2 | Cys241, Leu248, Ala316 | Hydrophobic |
| Asn258, Thr353 | Hydrogen Bond |
Note: The data presented in this table is purely illustrative and is not based on published experimental or computational results for this compound. It serves to demonstrate the type of information that would be generated from such a study.
Advanced Analytical Methodologies for Structural Elucidation and Purity Characterization
High-Resolution Spectroscopic Techniques
Spectroscopic methods provide detailed information about the molecular architecture of a compound, including the connectivity of atoms and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
¹H NMR spectroscopy would provide crucial information on the number of different types of protons, their chemical environment, and their proximity to one another. The expected proton signals for 2-Chloro-5-(pyridin-4-yl)oxazole would include distinct resonances for the protons on the pyridine (B92270) and oxazole (B20620) rings. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms within the heterocyclic systems and the chlorine atom. For instance, the protons on the pyridine ring would likely appear as doublets or doublets of doublets in the aromatic region of the spectrum. The single proton on the oxazole ring would also exhibit a characteristic chemical shift.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in This compound would give a distinct signal. The chemical shifts of the carbon atoms in the pyridine and oxazole rings would be indicative of their electronic environment. For example, the carbon atom bonded to the chlorine atom (C2 of the oxazole ring) would be expected to have a specific chemical shift range.
2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be indispensable for definitively assigning the proton and carbon signals. A COSY spectrum would reveal which protons are spin-coupled to each other, helping to establish the connectivity within the pyridine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could further elucidate the connectivity across multiple bonds, for example, confirming the linkage between the pyridine and oxazole rings.
Table 1: Predicted NMR Data for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy for similar heterocyclic systems, as specific experimental data is not available.)
| Technique | Predicted Observations |
| ¹H NMR | Signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons of the pyridine and oxazole rings. Coupling patterns would reveal the substitution pattern. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule. The chemical shifts would reflect the electronic environment, with carbons in the heterocyclic rings appearing at characteristic values. |
| 2D-NMR (COSY, HSQC, HMBC) | Correlation peaks confirming the connectivity of protons and carbons within the pyridine and oxazole rings, as well as the linkage between the two rings. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of This compound would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions would include C=N and C=C stretching vibrations from both the pyridine and oxazole rings, typically in the 1600-1400 cm⁻¹ region. The C-O-C stretching of the oxazole ring would likely appear in the 1250-1050 cm⁻¹ range. The C-Cl stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.
Table 2: Predicted IR Absorption Bands for this compound (Note: This table is predictive and based on characteristic group frequencies.)
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=N Stretching (Pyridine, Oxazole) | 1650 - 1550 |
| Aromatic C=C Stretching | 1600 - 1400 |
| C-O-C Stretching (Oxazole) | 1250 - 1050 |
| C-H Aromatic Stretching | 3100 - 3000 |
| C-Cl Stretching | 800 - 600 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and formula. For This compound , the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a peak for the ³⁵Cl isotope (M⁺) and a peak for the ³⁷Cl isotope (M+2) in an approximate 3:1 ratio.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion. This precise mass allows for the determination of the elemental composition and the molecular formula of the compound, confirming that it is indeed C₈H₅ClN₂O. Fragmentation patterns observed in the mass spectrum could also offer structural information by showing the loss of specific moieties, such as the chlorine atom or the pyridine ring.
Chromatographic Separation Techniques
Chromatographic techniques are essential for assessing the purity of a compound by separating it from any impurities or byproducts from the synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. To assess the purity of This compound , a suitable reversed-phase HPLC method would be developed. This would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The compound would elute at a specific retention time, and its purity would be determined by the area percentage of its peak relative to any other peaks present in the chromatogram. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation and peak shape. A diode array detector (DAD) could be used to obtain the UV spectrum of the peak, providing additional confirmation of its identity.
Gas Chromatography (GC)
Gas chromatography is another important separation technique, particularly for volatile and thermally stable compounds. The suitability of GC for the analysis of This compound would depend on its volatility and thermal stability. If amenable to GC, a method would be developed using a suitable capillary column (e.g., with a non-polar or medium-polarity stationary phase) and an appropriate temperature program for the oven. The purity of the sample would be determined by the relative peak area in the resulting chromatogram. A mass spectrometer is often used as a detector for GC (GC-MS), which would simultaneously provide separation and mass spectral data for the compound and any impurities.
Table 3: Summary of Analytical Techniques for this compound
| Technique | Purpose |
| NMR (¹H, ¹³C, 2D) | Detailed structural elucidation, atom connectivity. |
| IR Spectroscopy | Identification of functional groups. |
| Mass Spectrometry (MS, HRMS) | Determination of molecular weight and formula. |
| HPLC | Purity assessment and quantification. |
| GC | Purity assessment for volatile compounds. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for assessing the purity of "this compound" and for monitoring the progress of its synthesis. This chromatographic method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
In a typical TLC analysis of oxazole derivatives, the stationary phase consists of a thin layer of silica (B1680970) gel coated on an aluminum sheet, often impregnated with a fluorescent indicator. nih.govresearchgate.net A small amount of the sample, dissolved in a suitable solvent, is spotted onto the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of the mobile phase, a solvent system tailored to achieve optimal separation. For compounds with polarities similar to substituted oxazoles, a common mobile phase is a mixture of light petroleum and ethyl acetate. nih.govresearchgate.net
As the mobile phase ascends the plate via capillary action, the components of the sample move up the plate at different rates. The rate of movement is determined by the compound's affinity for the stationary phase versus its solubility in the mobile phase. More polar compounds interact more strongly with the silica gel and thus travel a shorter distance, while less polar compounds are carried further up the plate by the solvent.
After the solvent front has reached a sufficient height, the plate is removed from the chamber and dried. The separated spots can be visualized under ultraviolet (UV) light, where the fluorescent indicator in the silica gel allows the UV-absorbing compounds to appear as dark spots. nih.govresearchgate.net The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is then calculated for each spot.
The purity of "this compound" can be inferred from the TLC results. A single spot indicates a high degree of purity, whereas the presence of multiple spots suggests the presence of impurities. By comparing the Rf value of the product to that of the starting materials, the progress of a chemical reaction can be effectively monitored. nih.govresearchgate.net
Table 1: Representative TLC Data for Analysis of an Oxazole Derivative
| Parameter | Value |
|---|---|
| Stationary Phase | Silica gel on aluminum foil with fluorescent indicator (254 nm) |
| Mobile Phase | Chloroform:Ethyl Acetate (7:3, v/v) |
| Analyte | A representative oxazolo[5,4-d]pyrimidine (B1261902) derivative |
| Rf Value | 0.55 |
Data is representative and based on methodologies for similar compounds. bldpharm.com
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to determine the absolute stereochemistry and solid-state structure of a molecule like "this compound," provided that a suitable single crystal can be obtained.
The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a goniometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities. This pattern is recorded by a detector.
The positions and intensities of the diffracted spots are directly related to the arrangement of atoms in the crystal lattice. By rotating the crystal and collecting diffraction data from multiple orientations, a complete dataset is obtained. This data is then processed using complex mathematical algorithms, typically Fourier transforms, to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, allowing for the elucidation of bond lengths, bond angles, and torsional angles.
For a related compound, 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2(1)/n. researchgate.net The crystal structure was stabilized by intermolecular C–H···S and N–H···N hydrogen bonds. researchgate.net Such detailed structural information, including the planarity of the ring systems and the nature of intermolecular interactions, is crucial for understanding the compound's physical properties and its potential interactions with biological targets. While specific crystallographic data for "this compound" is not publicly available, the analysis of analogous structures provides a clear indication of the definitive structural insights that can be gained from this technique.
Table 2: Representative Crystallographic Data for a Pyridinyl-Oxadiazole Derivative
| Parameter | 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 4.7946(15) |
| b (Å) | 13.775(4) |
| c (Å) | 11.722(4) |
| β (°) | 96.557(5) |
| Volume (ų) | 769.1(4) |
| Z (molecules/unit cell) | 4 |
Data from a related pyridinyl-oxadiazole compound to illustrate the type of information obtained from X-ray crystallography. researchgate.net
Elemental Analysis
Elemental analysis, also known as combustion analysis, is a quantitative technique used to determine the elemental composition of a compound. It is a fundamental method for confirming the empirical formula of a newly synthesized substance like "this compound."
In a typical elemental analysis for carbon, hydrogen, and nitrogen, a small, precisely weighed sample of the compound is combusted in a furnace at high temperatures in the presence of excess oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced back to N₂.
The resulting combustion gases are then passed through a series of traps, each designed to absorb a specific product. The amounts of CO₂, H₂O, and N₂ are accurately measured, and from these values, the mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated. The percentage of chlorine can be determined by other methods, such as titration after combustion.
The experimentally determined percentages are then compared to the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and supports its structural identification. For many published syntheses of new oxazole derivatives, elemental analysis is a standard characterization technique to confirm the successful formation of the target molecule. biointerfaceresearch.com
Table 3: Theoretical vs. Found Elemental Composition for a Representative Oxazole Derivative
| Element | Theoretical % | Found % |
|---|---|---|
| Carbon (C) | 59.53 | 59.52 |
| Hydrogen (H) | 4.61 | 4.65 |
| Nitrogen (N) | 5.34 | 5.37 |
| Sulfur (S) | 12.22 | 12.20 |
Data for N-(2,4-dimethoxyphenyl)-2-[2-phenyl-4-(4-tolylsulfonyl)-1,3-oxazol-5-yl]sulfanyl-acetamide, a representative complex oxazole derivative, to illustrate the data format. biointerfaceresearch.com
Emerging Research Directions and Academic Applications
Application as Molecular Building Blocks for Complex Organic Synthesis
The structure of 2-Chloro-5-(pyridin-4-yl)oxazole makes it a valuable and versatile building block for constructing more complex molecular architectures. The chlorine atom at the 2-position of the oxazole (B20620) ring is a key reactive site. It functions as an effective leaving group in nucleophilic substitution reactions, allowing for the straightforward introduction of various N-, O-, and S-nucleophiles. researchgate.net This reactivity has been harnessed to synthesize a range of 2-substituted oxazole derivatives.
Furthermore, functionalized 5-aminooxazole-4-carbonitriles, which share the core oxazole structure, are recognized as versatile precursors for building fused heterocyclic systems like oxazolo[5,4-d]pyrimidines. nih.gov The synthesis of 2,4,5-trisubstituted oxazoles from simpler starting materials also highlights the utility of the oxazole core in creating complex, biologically relevant molecules. researchgate.netnih.gov The pyridin-4-yl group adds another layer of synthetic versatility, offering a site for potential N-alkylation, coordination to metals, or further functionalization of the aromatic ring, thereby modulating the electronic properties of the entire molecule.
Exploration in Material Science Research
The conjugated system formed by the interconnected oxazole and pyridine (B92270) rings imparts specific photophysical properties to this compound, making it and its derivatives attractive candidates for investigation in material science.
The planar, π-conjugated structure of the pyridyl-oxazole scaffold is a foundational feature for potential application in organic electronics. Such systems are essential for charge transport, a critical property for organic semiconductors. The arrangement of these molecules in the solid state can facilitate π-stacking, creating pathways for charge mobility. By chemically modifying the core structure, for instance, by substituting the chlorine atom with other functional groups, researchers can tune the frontier molecular orbital energies (HOMO/LUMO). This tuning is critical for optimizing the material's performance as a p-type or n-type semiconductor in devices like organic field-effect transistors (OFETs).
Conjugated heterocyclic compounds frequently exhibit fluorescence, a prerequisite for use as emissive materials in organic light-emitting diodes (OLEDs). Research into related oxadiazole-based heterocycles has focused on their potential as building blocks for energetic materials, where control over molecular structure is key to desired properties. osti.gov For pyridyl-oxazoles, investigations would center on their photoluminescence, including emission wavelength, quantum yield, and stability. The ability to substitute the chloro group allows for the tuning of the emitted color, while the pyridine nitrogen offers a potential coordination site for developing phosphorescent metal complexes, which can significantly enhance the efficiency of OLED devices.
The fluorescence of pyridyl-oxazole derivatives can be highly sensitive to the molecule's immediate chemical environment. This property is being actively explored to develop specialized fluorescent probes. For example, a structurally similar compound, 5-[4-(N,N-Dimethylamino)Phenyl]-2-(4-Pyridyl)-1,3-Oxazole, has been synthesized and studied as a fluorescent probe for monitoring different media. hud.ac.ukresearchgate.net Its fluorescence spectra are influenced by factors like solvent polarity and hydrogen bonding with the pyridine nitrogen. researchgate.net This sensitivity allows such compounds to be used as sensors for detecting changes in pH or the presence of specific metal ions, which can coordinate with the nitrogen atom and alter the photophysical properties of the molecule.
Chemical Biology Probes for Target Validation and Mechanistic Studies
The pyridyl-oxazole scaffold is present in various biologically active molecules, making it a structure of interest for designing chemical probes to study biological systems and validate new drug targets. nih.gov
The oxazole ring is a key component in numerous compounds designed as enzyme inhibitors. nih.gov Derivatives of this scaffold have been investigated for their ability to inhibit a range of enzymes. For example, oxazolidinone derivatives, which are structurally related, have been identified as potent and selective inhibitors of Factor Xa, an important enzyme in the blood coagulation cascade. acs.org
More complex molecules incorporating the pyridin-4-yl moiety have shown significant activity. A notable example is N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274), which has been identified as a highly potent dual inhibitor of PI3K/mTOR, a critical signaling pathway in cancer. researchgate.netresearchgate.net This compound demonstrates that the pyridin-4-yl group can be a key feature in the design of potent and selective enzyme inhibitors for therapeutic applications, such as in the treatment of acute myeloid leukemia. researchgate.net The reactive chlorine on the this compound backbone provides a handle for covalent binding to enzyme active sites, while the heterocyclic rings can engage in specific non-covalent interactions, making this scaffold a promising starting point for developing new targeted therapies.
Data Tables
Table 1: Compound Information
| Compound Name | CAS Number | Molecular Formula |
| This compound | 1896654-86-6 | C₈H₅ClN₂O |
| 5-[4-(N,N-Dimethylamino)Phenyl]-2-(4-Pyridyl)-1,3-Oxazole | Not Found | C₁₆H₁₅N₃O |
| N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) | Not Found | C₂₄H₁₅ClFN₇O₂S |
| 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban) | 366789-02-8 | C₁₉H₁₈ClN₃O₅S |
Receptor Modulation Investigations
There is currently no available research data on the use of This compound in receptor modulation investigations. Studies on related heterocyclic compounds suggest that the oxazole and pyridine moieties can be important pharmacophores, but specific binding affinities, selectivities, and functional activities for this compound have not been reported. Future research would be required to determine if this molecule interacts with any specific receptors and to characterize the nature of such interactions.
Q & A
Q. What are the standard synthetic routes for 2-Chloro-5-(pyridin-4-yl)oxazole, and how are reaction conditions optimized?
The compound is typically synthesized via cyclization or condensation reactions. For example, microwave-assisted methods using urea and brominated precursors (e.g., 2-bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide) in DMF at 433 K yield oxazole derivatives efficiently . Traditional routes involve cyclization with reagents like phosphorus oxychloride at elevated temperatures (e.g., 120°C) . Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), catalyst selection (e.g., iron or manganese salts for cyclization), and reaction time control to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and aromaticity. For instance, the pyridinyl protons resonate at δ ~8.6 ppm, while oxazole protons appear at δ ~7.5–8.0 ppm .
- FT-IR : Peaks at ~1616 cm⁻¹ (C=N stretching) and ~1584 cm⁻¹ (C=C oxazole ring) confirm the core structure .
- XRD : Resolves crystal packing and dihedral angles between pyridinyl and oxazole rings (e.g., 30–35° deviations observed in analogues) .
Q. How does the chloro substituent influence the reactivity of the oxazole ring?
The electron-withdrawing chloro group at position 2 increases the electrophilicity of the oxazole ring, facilitating nucleophilic substitution or cross-coupling reactions. This reactivity is critical for further functionalization, such as Suzuki-Miyaura couplings to introduce aryl groups .
Q. What safety protocols are essential when handling this compound in a research lab?
- Use PPE: Nitrile gloves, face shields, and fume hoods to avoid inhalation or skin contact.
- Engineering controls: Ensure proper ventilation and secondary containment for spills.
- Emergency measures: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve yield and purity compared to conventional methods?
Microwave irradiation reduces reaction times (e.g., 10 minutes vs. hours) and enhances selectivity by uniform heating. For example, a microwave-assisted reaction of brominated precursors with urea achieved 81% yield of a related oxazole derivative, minimizing decomposition byproducts . Key parameters include power modulation (e.g., 250 W initial) and solvent dielectric properties (DMF preferred for microwave absorption).
Q. How should researchers address contradictions in spectral data for structurally similar oxazole derivatives?
- Case study : Discrepancies in ¹H NMR shifts (e.g., pyridinyl protons at δ 8.62 vs. 8.68 ppm in analogues) may arise from solvent effects or crystal packing. Use deuterated solvents consistently and compare with XRD data to validate assignments .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) can predict NMR/IR spectra to resolve ambiguities .
Q. What strategies enable regioselective functionalization of the pyridinyl moiety in this compound?
- Directed ortho-metalation : Use strong bases (e.g., LDA) with directing groups (e.g., chloro) to install substituents at specific positions.
- Cross-coupling : Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination) target the pyridinyl ring’s nitrogen-coordinated sites .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Docking studies : Screen against target proteins (e.g., p38αMAP kinase) using software like AutoDock. Analogues with 4-fluorophenyl/pyridinyl systems show binding affinity via hydrogen bonds (e.g., 1.99–2.03 Å interactions observed in XRD) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Side reactions : Chloro groups may undergo hydrolysis under prolonged heating. Use anhydrous conditions and low-temperature cyclization (e.g., <100°C) .
- Purification : Chromatography is impractical for large batches. Optimize recrystallization solvents (e.g., methanol/water mixtures) based on solubility data .
Q. How do steric and electronic effects influence the compound’s applicability in material science?
- Electronic properties : The conjugated pyridinyl-oxazole system enables π-π stacking, useful for organic semiconductors.
- Steric hindrance : Bulky substituents (e.g., trifluoromethyl) reduce crystallinity but enhance thermal stability (e.g., analogues with mp >180°C) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
